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Compound of Interest

4,5-Difluoro-2-
Compound Name:
methoxybenzaldehyde

Cat. No.: B136473

For researchers, scientists, and drug development professionals, a thorough understanding of
the structural and electronic properties of novel compounds is paramount. This guide provides
a detailed spectroscopic analysis of 4,5-Difluoro-2-methoxybenzaldehyde, a key
intermediate in the synthesis of various pharmaceutical agents. Through a comparative
approach with structurally related benzaldehyde derivatives, this document offers a
comprehensive validation of its chemical identity and purity, supported by experimental data
and established spectroscopic principles.

This guide presents a summary of expected spectroscopic data for 4,5-Difluoro-2-
methoxybenzaldehyde based on the analysis of similar compounds, alongside a collection of
reported data for several benzaldehyde analogs. Detailed experimental protocols are provided
to facilitate the replication and validation of these findings in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 4,5-Difluoro-2-
methoxybenzaldehyde (predicted) and a selection of commercially available, structurally
related benzaldehyde derivatives. This comparative data is crucial for identifying the compound
and for understanding the influence of substituent groups on the spectroscopic properties of
the benzaldehyde core.

Table 1: *H NMR Spectroscopic Data (Predicted vs. Reported)
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Aldehyde Aromatic Methoxy
Compound Proton (CHO, & Protons (o Protons Solvent
ppm) ppm) (OCHs, 6 ppm)
4,5-Difluoro-2-
methoxybenzald
~10.3 ~75(),~7.2(d) ~3.9(s) CDCls
ehyde
(Predicted)
2- 7.85 (dd), 7.55
Methoxybenzald 10.4 (td), 7.10 (1), 7.00  3.90 (s) CDClIs
ehyde (d)
3-
7.51 (d), 7.41 (s),
Methoxybenzald 9.98 (s) 3.82 (s) DMSO-de[1]
7.30-7.25 (m)
ehyde
4-
Methoxybenzald 9.87 (s) 7.84 (d),6.98 (d) 3.86(s) CDCIs[2]
ehyde
4-
7.98-7.85 (m),
Fluorobenzaldeh  9.97 (s) - CDCIs
7.26-7.16 (m)

yde

Table 2: 13C NMR Spectroscopic Data (Predicted vs. Reported)
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Carbonyl Aromatic Methoxy
Compound Carbon (C=0, Carbons (o Carbon (OCHs, Solvent
6 ppm) ppm) S ppm)
4,5-Difluoro-2-
~160-110
methoxybenzald ) )
~188 (multiple, with C-  ~56 CDCIs
ehyde )
) F coupling)
(Predicted)
2- 161.5, 136.4,
Methoxybenzald 189.0 127.7,124.1, 55.8 DMSO-de[1]
ehyde 120.5, 112.6
3- 159.8, 137.6,
Methoxybenzald 193.0 130.3, 122.5, 55.4 DMSO-de[1]
ehyde 121.0, 112.9
4-
164.2, 131.8,
Methoxybenzald 191.3 55.7 DMSO-de[1]
129.7, 1145
ehyde
166.5 (d,
. J=256.7 Hz),
132.8 (d, J=9.5
Fluorobenzaldeh  190.5 - CDCls
Hz), 132.2 (d,
yde
J=9.7 Hz), 116.4
(d, J=22.3 Hz)
Table 3: 1°F NMR Spectroscopic Data (Predicted)
Chemical Shift (6 Expected
Compound ppm, relative to Multiplicity & Solvent
CFCls) Coupling
4,5-Difluoro-2-
Doublets (due to F-F
methoxybenzaldehyde -130 to -150 CDCls

(Predicted)

and F-H coupling)

Table 4: Infrared (IR) Spectroscopic Data (Predicted vs. Reported Key Absorptions)
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C=0 Stretch Aromatic C=C C-O Stretch C-H (aldehyde)
Compound
(cm™?) Stretch (cm™?) (cm™?) Stretch (cm™?)
4,5-Difluoro-2-
methoxybenzald
~1690-1705 ~1600, ~1500 ~1270, ~1030 ~2850, ~2750
ehyde
(Predicted)
~1600, ~1580,
Benzaldehyde ~1700 - ~2820, ~2720[3]
~1450
4-
Methoxybenzald 1686 ~1600, ~1580 ~1250 Not specified[4]
ehyde
2-
Hydroxybenzalde 1650 ~1600, ~1580 ~1280 Not specified
hyde

Table 5: Mass Spectrometry (MS) Data (Predicted vs. Reported)

Key Fragment lons [m/z]

Compound Molecular lon (M+) [m/z] )

and Interpretation
4,5-Difluoro-2- 172.03 Predicted: 171 (M-H)*, 143 (M-
methoxybenzaldehyde ' CHO)*, 115 (M-CHO-CO)*

135 (M-H)*, 107 (M-CHO)*,
2-Methoxybenzaldehyde 136.15

92, 77[5]

135 (M-H)*, 107 (M-CHO)*,
4-Methoxybenzaldehyde 136.15

92, 77[6]
4-Fluorobenzaldehyde 124.11 123 (M-H)*, 95 (M-CHO)*, 75

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4,5-Difluoro-2-

methoxybenzaldehyde and its analogs. Instrument parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans. Chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS).

e 13C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled
sequence is typically used. Due to the lower natural abundance and sensitivity of the 13C
nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.

e 19F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine
probe. A proton-decoupled sequence is often used to simplify the spectrum. Chemical shifts
are typically referenced to an external standard such as CFCls (O ppm). The spectral width
should be sufficient to cover the expected range for aromatic fluorine atoms.[7]

Infrared (IR) Spectroscopy

e Sample Preparation:
o Liquid Samples: A thin film of the liquid can be placed between two NaCl or KBr plates.

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with
dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull
can be prepared.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm~1. A background spectrum of the
empty sample holder (or KBr pellet) should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method. For volatile compounds like benzaldehydes, Gas Chromatography-Mass
Spectrometry (GC-MS) is often employed.

o GC Conditions (Typical): Use a non-polar capillary column (e.g., DB-5). Set the injector
temperature to 250°C. A temperature program for the oven could be: initial temperature of
50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating fragment
ions and obtaining a characteristic mass spectrum.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound and its
expected fragments (e.g., m/z 40-300). The presence of halogen isotopes (e.g., 3°Cl and
37Cl, 7°Br and &1Br) will result in characteristic isotopic patterns for ions containing these

atoms.[8]

Visualizations

The following diagrams illustrate the chemical structure of 4,5-Difluoro-2-
methoxybenzaldehyde and a generalized workflow for its spectroscopic analysis.

Chemical Structure of 4,5-Difluoro-2-methoxybenzaldehyde
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Caption: Structure of 4,5-Difluoro-2-methoxybenzaldehyde.

Spectroscopic Analysis Workflow
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Mass Spectrometry
(GC-MS)

Spectroscopic Data
(Spectra and Raw Data)

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis and validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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